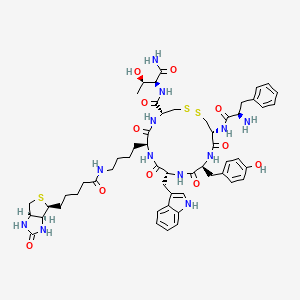
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is designed to have particular biochemical properties, making it useful in various scientific research applications. The presence of biotinylation allows for easy detection and purification, which is particularly valuable in biochemical assays and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Biotinylation: The lysine residue is biotinylated using biotin-NHS ester.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents like TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
化学反应分析
Types of Reactions
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: The biotinyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Biotin-NHS ester for biotinylation.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Biotinylated peptides or peptides with other functional groups.
科学研究应用
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 has several applications in scientific research:
Biochemistry: Used as a probe in binding studies due to its biotinylation, which allows for easy detection using streptavidin-based assays.
Molecular Biology: Employed in pull-down assays to isolate and study protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a targeting moiety in drug delivery systems.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 depends on its specific application. In binding studies, the biotinylated lysine residue allows the peptide to bind to streptavidin with high affinity. This interaction can be used to immobilize the peptide on a solid support or to detect its presence in a sample. The peptide sequence itself may also interact with specific molecular targets, such as receptors or enzymes, depending on its design.
相似化合物的比较
Similar Compounds
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation.
Uniqueness
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is unique due to its specific sequence and biotinylation, which confer distinct biochemical properties. The biotinylation allows for easy detection and purification, making it particularly useful in various biochemical and molecular biology applications. Its specific amino acid sequence can be tailored to interact with particular molecular targets, providing versatility in research and potential therapeutic applications.
属性
IUPAC Name |
(4R,7S,10R,13S,16R)-7-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N12O11S3/c1-30(68)46(48(57)71)66-54(77)43-29-81-80-28-42(63-49(72)36(56)23-31-11-3-2-4-12-31)53(76)61-39(24-32-18-20-34(69)21-19-32)51(74)62-40(25-33-26-59-37-14-6-5-13-35(33)37)52(75)60-38(50(73)64-43)15-9-10-22-58-45(70)17-8-7-16-44-47-41(27-79-44)65-55(78)67-47/h2-6,11-14,18-21,26,30,36,38-44,46-47,59,68-69H,7-10,15-17,22-25,27-29,56H2,1H3,(H2,57,71)(H,58,70)(H,60,75)(H,61,76)(H,62,74)(H,63,72)(H,64,73)(H,66,77)(H2,65,67,78)/t30-,36-,38+,39+,40-,41+,42+,43+,44+,46+,47+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKXWHOPJTKJY-SJKFMCGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)[C@@H](CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N12O11S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













